molecular formula C10H12N2O2S3 B2684191 N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide CAS No. 1421584-85-1

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2684191
CAS No.: 1421584-85-1
M. Wt: 288.4
InChI Key: XXNZKGIAEXTVIB-UHFFFAOYSA-N
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Description

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide typically involves the reaction of 2,4-dimethyl-1,3-thiazole with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S3/c1-7-9(16-8(2)12-7)6-11-17(13,14)10-4-3-5-15-10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNZKGIAEXTVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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